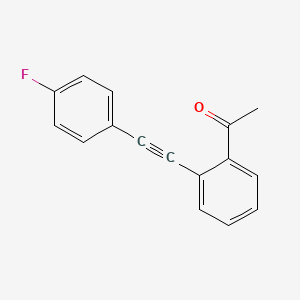

1-(2-((4-Fluorophenyl)ethynyl)phenyl)ethanone

Description

Significance of Aryl Ethynyl (B1212043) Ketones and Fluorinated Organic Compounds in Modern Chemical Research

Aryl ethynyl ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring, which is in turn connected to an alkyne moiety. This arrangement of functional groups imparts a high degree of reactivity and synthetic versatility. The ethynyl group can participate in a wide range of reactions, including cycloadditions, nucleophilic additions, and transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These transformations allow for the construction of complex molecular architectures, making aryl ethynyl ketones valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional materials.

Fluorinated organic compounds have gained immense importance in medicinal chemistry and materials science. researchgate.net The introduction of fluorine into an organic molecule can lead to significant changes in its physical, chemical, and biological properties. cas.cn Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets. researchgate.net Consequently, a substantial number of modern pharmaceuticals contain fluorine atoms. nih.gov

Overview of Research Scope and Objectives Pertaining to 1-(2-((4-Fluorophenyl)ethynyl)phenyl)ethanone

Given the absence of specific literature on this compound, the research scope and objectives for this compound can be inferred from the study of analogous structures. The primary objectives would likely revolve around its synthesis, characterization, and the exploration of its potential applications.

Synthesis: A key objective would be the development of an efficient and selective synthesis of this compound. A plausible and widely used method for constructing the aryl-alkyne bond is the Sonogashira coupling reaction. gold-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.org This would involve the palladium- and copper-catalyzed cross-coupling of a suitable 2-haloacetophenone with 4-fluorophenylacetylene.

Table 1: Potential Sonogashira Coupling Reaction for the Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Catalyst System | Base | Solvent | Product |

| 2-Iodoacetophenone | 4-Fluorophenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) | THF/Toluene | This compound |

Characterization: Following a successful synthesis, a thorough characterization of the compound would be essential. This would involve the use of various spectroscopic techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons, acetyl methyl protons. |

| ¹³C NMR | Carbonyl carbon, alkyne carbons, aromatic carbons (including those bonded to fluorine). |

| ¹⁹F NMR | A signal corresponding to the fluorine atom on the phenyl ring. |

| IR Spectroscopy | Strong absorption for the carbonyl (C=O) group, absorption for the alkyne (C≡C) bond. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |

Exploration of Reactivity and Applications: A major research objective would be to investigate the chemical reactivity of the ethynyl ketone moiety. This could involve reactions such as intramolecular cyclizations to form heterocyclic compounds, which are often of medicinal interest. researchgate.netrsc.org Furthermore, the presence of the fluorophenyl group would prompt investigations into its potential biological activities, drawing parallels with other fluorinated compounds that exhibit a range of pharmacological effects. olemiss.edu The unique electronic and photophysical properties that may arise from the conjugated system could also be explored for applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(4-fluorophenyl)ethynyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO/c1-12(18)16-5-3-2-4-14(16)9-6-13-7-10-15(17)11-8-13/h2-5,7-8,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKVGNTZZZJKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 4 Fluorophenyl Ethynyl Phenyl Ethanone

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(2-((4-Fluorophenyl)ethynyl)phenyl)ethanone, the most logical and common disconnection is across the C(sp)-C(sp²) bond of the ethynyl (B1212043) bridge. This disconnection points directly to a cross-coupling reaction as the final bond-forming step.

This leads to two primary retrosynthetic pathways, both relying on the principles of the Sonogashira cross-coupling reaction:

Pathway A: This pathway involves the disconnection between the ethynyl carbon attached to the fluorophenyl ring and the acetylphenyl ring. This suggests a coupling between an aryl halide, 1-(2-iodophenyl)ethanone , and a terminal alkyne, 1-ethynyl-4-fluorobenzene (B14334) . These precursors are generally accessible through established synthetic methods. chemicalbook.comchemscene.com

Pathway B: The alternative disconnection is between the other ethynyl carbon and the acetylphenyl ring. This route would require the coupling of 2-ethynylacetophenone with a halogenated fluorobenzene, such as 1-fluoro-4-iodobenzene .

Both pathways are synthetically viable; however, Pathway A is often preferred due to the commercial availability and stability of the starting materials, 1-(2-iodophenyl)ethanone and 1-ethynyl-4-fluorobenzene. chemicalbook.comchemscene.comcymitquimica.comsigmaaldrich.com

Classical and Contemporary Approaches to Aryl Ethynyl Ketone Synthesis

The synthesis of aryl ethynyl ketones like the target compound is dominated by powerful transition-metal-catalyzed cross-coupling reactions.

Directly adding an ethynyl group to a pre-existing aromatic ketone is challenging. Instead, the most prevalent strategy involves coupling an aryl halide with a terminal alkyne, a reaction that has become a cornerstone of modern organic synthesis. researchgate.net The Sonogashira reaction is the archetypal example of this transformation. wikipedia.org In this context, the synthesis of this compound would involve the "ethynylation" of the 1-(2-iodophenyl)ethanone precursor with the (4-fluorophenyl)acetylene fragment.

The Sonogashira reaction is the most versatile and widely employed method for forming C(sp²)-C(sp) bonds. rsc.org It typically utilizes a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The reaction mechanism involves two interconnected catalytic cycles:

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-(2-iodophenyl)ethanone). This is often the rate-determining step. rsc.org

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene) in the presence of a base to form a copper acetylide intermediate. rsc.org

The key step is the transmetalation of the acetylide group from copper to the palladium complex. Subsequent reductive elimination from the palladium center yields the final diarylacetylene product and regenerates the active Pd(0) catalyst. organic-chemistry.org

The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex syntheses. wikipedia.org Variants of the Sonogashira reaction have been developed to address certain limitations. For instance, "copper-free" Sonogashira couplings are employed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), which can be problematic with certain substrates. rsc.org

In line with the principles of sustainable chemistry, significant efforts have been made to render the Sonogashira coupling more environmentally benign. nih.gov The application of these principles to the synthesis of this compound would focus on several key areas:

Alternative Solvents: Traditional Sonogashira reactions often use volatile and toxic organic solvents like DMF or amines. ijsr.net Research has demonstrated the feasibility of using "greener" solvents such as water, polyethylene (B3416737) glycols (PEGs), ionic liquids, or supercritical CO2. researchgate.netresearchgate.net Using water as a solvent not only reduces environmental impact but can also enhance reactivity and simplify product isolation. researchgate.net

Catalyst Recovery and Reuse: The palladium catalyst is expensive. To improve process sustainability, heterogeneous catalysts have been developed where palladium is anchored onto a solid support (e.g., MCM-41 silica, alumina). mdpi.comhes-so.ch These catalysts can be easily recovered by filtration and reused multiple times, reducing metal waste and cost. researchgate.net

Copper-Free Conditions: Eliminating the copper co-catalyst avoids the use of a toxic metal and prevents the formation of homocoupled byproducts, which simplifies purification and improves atom economy. kaust.edu.sa

Table 1: Comparison of Traditional vs. Green Solvents for Sonogashira Coupling

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | DMF, Toluene, Triethylamine (B128534) | Good solubility for many substrates | Toxic, volatile, difficult to dispose of |

| Green | Water, PEG, Ionic Liquids | Low toxicity, non-flammable, potential for catalyst recycling | Poor solubility for nonpolar substrates, may require co-solvents or phase-transfer catalysts |

Optimization of Reaction Conditions and Yield for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing reaction time and catalyst loading. Key parameters for the Sonogashira coupling include the choice of catalyst, ligand, base, solvent, and temperature.

For the synthesis of this compound from 1-(2-iodophenyl)ethanone and 1-ethynyl-4-fluorobenzene, a systematic optimization would explore:

Palladium Source: Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Catalyst loading is a critical factor, with efforts always aimed at reducing it to parts-per-million (ppm) levels for industrial applications. kaust.edu.sa

Ligand: The choice of phosphine (B1218219) ligand can significantly impact catalyst stability and activity, especially for challenging or sterically hindered substrates like the ortho-substituted 1-(2-iodophenyl)ethanone.

Base: An organic amine base like triethylamine (Et₃N) or piperidine (B6355638) is typically used, often serving as both the base and a co-solvent. mdpi.com Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in greener solvent systems. nih.gov

Solvent: The solvent must be chosen to ensure adequate solubility of all reactants. While traditional solvents are effective, greener alternatives are increasingly preferred.

Temperature: Reactions are often run at room temperature or with gentle heating (e.g., 50-90 °C) to facilitate the reaction without promoting side reactions. mdpi.com

Table 2: Representative Optimization of Sonogashira Reaction Conditions for an Analogous System

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | DMF | 80 | 12 | 85 |

| 2 | Pd(OAc)₂ (1) / CuI (2) | Piperidine | Toluene | 60 | 8 | 92 |

| 3 | Pd/C (0.5) (copper-free) | K₂CO₃ | Water/PEG | 90 | 24 | 78 |

| 4 | PdCl₂(PPh₃)₂ (0.1) / CuI (0.2) | Et₃N | Et₃N | 50 | 3 | 95 |

Data is representative and based on general findings for Sonogashira couplings of aryl iodides with phenylacetylenes. mdpi.com

Scalability and Efficiency of Synthetic Routes

Translating a laboratory-scale synthesis to an industrial, multi-kilogram scale presents unique challenges. For the Sonogashira coupling route to this compound, several factors must be considered for efficient and safe scale-up:

Catalyst Removal: One of the most significant challenges in large-scale palladium-catalyzed reactions is the removal of residual palladium from the final product to meet strict regulatory limits (often in the low ppm range), especially for pharmaceutical applications. silicycle.com This can require specialized purification techniques such as treatment with metal scavengers (e.g., activated carbon or functionalized silica) or recrystallization. silicycle.comresearchgate.net

Process Safety: The exothermic nature of the reaction must be well-understood and controlled on a large scale. Furthermore, the use of flammable solvents and potentially pyrophoric reagents requires robust engineering controls.

Reagent and Solvent Choice: On a large scale, the cost and environmental impact of reagents and solvents become paramount. Choosing a less expensive base or a recyclable solvent can significantly improve the economic viability of the process. researchgate.net

The development of robust, high-yielding Sonogashira protocols that utilize low catalyst loadings and environmentally friendly solvents is key to the scalable and efficient synthesis of this compound. hes-so.chacs.org

Advanced Structural Elucidation and Spectroscopic Analysis of 1 2 4 Fluorophenyl Ethynyl Phenyl Ethanone

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-(2-((4-Fluorophenyl)ethynyl)phenyl)ethanone, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would provide a complete picture of the atomic connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Data:

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For the title compound, the electron-withdrawing nature of the acetyl group and the fluorine atom, as well as the anisotropic effects of the aromatic rings and the alkyne bond, would significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (acetyl) | 2.65 | s | - |

| Aromatic H (phenyl ring A) | 7.40 - 7.80 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (acetyl) | 197.5 |

| CH₃ (acetyl) | 26.7 |

| C≡C (alkyne) | 88.0, 93.0 |

| Aromatic C (phenyl ring A) | 123.0 - 138.0 |

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. 'd' denotes a doublet due to carbon-fluorine coupling.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within the two aromatic rings. For instance, correlations would be observed between adjacent aromatic protons on the phenyl and the 4-fluorophenyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively assign the proton signals to their corresponding carbon atoms in both the aromatic rings and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected between the acetyl protons (CH₃) and the carbonyl carbon (C=O) as well as the adjacent aromatic carbon. Protons on the phenyl ring would show correlations to the alkyne carbons, and protons on the 4-fluorophenyl ring would also correlate with the alkyne carbons, confirming the connectivity of the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In this molecule, NOESY could provide insights into the preferred conformation. For example, correlations between the ortho-protons of the phenyl ring and the protons of the 4-fluorophenyl ring would suggest a certain degree of spatial proximity, influenced by the rotation around the alkyne axis.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₁FO), the calculated exact mass is 238.0804 g/mol .

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways, providing further structural confirmation. The fragmentation is expected to be initiated by the loss of stable neutral molecules or radicals.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 223 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 195 | [M - CH₃CO]⁺ | Loss of an acetyl radical. |

| 121 | [C₈H₄F]⁺ | Cleavage of the bond between the alkyne and the phenyl ring. |

The fragmentation patterns of related compounds suggest that cleavages around the carbonyl group and the ethynyl (B1212043) linkage are common pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (ketone) | Stretching | 1680 - 1700 | Strong (IR) |

| C≡C (alkyne) | Stretching | 2210 - 2240 | Medium to Weak (IR), Strong (Raman) |

| C-F | Stretching | 1150 - 1250 | Strong (IR) |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium (IR, Raman) |

The carbonyl (C=O) stretch is expected to be a strong absorption in the IR spectrum. The carbon-carbon triple bond (C≡C) stretch of the alkyne is often weak in the IR spectrum of symmetrical or near-symmetrical alkynes but can be a strong band in the Raman spectrum, making Raman spectroscopy particularly useful for characterizing this functional group. The presence of the C-F bond would be confirmed by a strong absorption in the fingerprint region of the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as π-π stacking or C-H···O/F hydrogen bonds, which govern the solid-state architecture. While no specific crystal structure for the title compound has been reported, data from analogous diarylalkyne structures suggest that the molecule is likely to be nearly planar, with potential for some torsion around the single bonds to alleviate steric strain.

Chiroptical Spectroscopy (if applicable for enantiomeric forms or conformers)

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit optical activity, and techniques like circular dichroism (CD) spectroscopy would not be applicable for its analysis in its ground state. However, if the molecule were to adopt a stable, non-planar, chiral conformation due to restricted rotation (atropisomerism), then chiroptical methods could be employed. For the given structure, significant rotational barriers that would lead to stable atropisomers at room temperature are not expected.

Computational Chemistry and Theoretical Characterization of 1 2 4 Fluorophenyl Ethynyl Phenyl Ethanone

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for determining the electronic structure and equilibrium geometry of molecules. For 1-(2-((4-Fluorophenyl)ethynyl)phenyl)ethanone, these calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). nih.govajchem-a.com This level of theory provides a robust balance between computational cost and accuracy for organic molecules.

The process begins with geometry optimization, a computational procedure that systematically alters the molecule's geometry to find the arrangement with the minimum potential energy. This optimized structure corresponds to the most stable conformation of the molecule in the gas phase. The calculations yield precise data on bond lengths, bond angles, and dihedral angles. For this molecule, key structural features include the planar phenyl rings, the linear C≡C triple bond of the ethynyl (B1212043) linker, and the orientation of the acetyl group relative to its adjacent phenyl ring. Due to steric hindrance, the two phenyl rings are not expected to be perfectly coplanar in the lowest energy state.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) This table presents hypothetical yet plausible data based on calculations for structurally similar compounds.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C≡C (ethynyl) | ~1.21 Å |

| Bond Length | C=O (acetyl) | ~1.23 Å |

| Bond Length | C-F (fluorophenyl) | ~1.36 Å |

| Bond Angle | C-C≡C (ethynyl) | ~178-179° |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~30-40° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, the HOMO is typically localized over the more electron-rich parts of the molecule, such as the phenyl rings and the ethynyl bridge, while the LUMO is often centered on the electron-withdrawing acetyl group and the conjugated system. DFT calculations provide precise energy values for these orbitals. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Properties This table presents representative data based on calculations for analogous aromatic ketones.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.65 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or fluorine atoms) that are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas (e.g., hydrogen atoms) that are prone to nucleophilic attack.

For this compound, the MEP surface would show significant negative potential around the carbonyl oxygen and the fluorine atom, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. Positive potential would be localized on the aromatic protons. nih.govajchem-a.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the lowest energy conformer (the global minimum) is essential for understanding its properties. nih.gov

The primary degrees of rotational freedom are the dihedral angles involving the ethynyl linker and the phenyl rings, as well as the rotation of the acetyl group. A potential energy surface (PES) scan is performed by systematically rotating these bonds and calculating the energy at each step. This process identifies all stable conformers (local minima) and the transition states that separate them. The results typically show that a non-planar (twisted) conformation of the two phenyl rings is energetically favored over a planar one to minimize steric repulsion.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or DMSO) to mimic solution-phase conditions. The simulation, run over nanoseconds or longer, would reveal the molecule's conformational flexibility, showing how it transitions between different low-energy states. It also provides detailed information on solvation effects, such as the formation and dynamics of the solvation shell and specific solute-solvent interactions like hydrogen bonds, which can influence the molecule's structure and reactivity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.inforesearchgate.netresearchgate.net The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). conicet.gov.ar Comparing these predicted shifts with experimental data can confirm peak assignments and validate the proposed molecular structure. researchgate.net

Table 3: Representative Predicted NMR Chemical Shifts (GIAO/DFT) This table presents hypothetical yet plausible data based on established computational methods.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.10 - 7.90 | 115 - 135 |

| Acetyl -CH₃ | ~2.60 | ~27.0 |

| Carbonyl C=O | - | ~197.0 |

| Ethynyl C≡C | - | 88 - 95 |

| Aromatic C-F | - | ~164.0 (JCF ≈ 250 Hz) |

IR Frequencies: Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the fundamental vibrational modes. nih.gov The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. ajchem-a.com This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C=O stretching, C≡C stretching, C-F stretching, and aromatic C-H bending. ajchem-a.com

Reaction Pathway Modeling and Transition State Analysis for Proposed Transformations

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, a plausible synthetic route is the Sonogashira coupling reaction between an ortho-substituted acetylbenzene (e.g., 1-(2-iodophenyl)ethanone) and 1-ethynyl-4-fluorobenzene (B14334). digitellinc.comresearchgate.netlibretexts.org

DFT calculations can be used to model the entire reaction pathway. This involves identifying and calculating the energies of all reactants, intermediates, and products, as well as the transition states (TS) that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the TS structure and calculating its energy allows for the determination of the reaction's activation energy (Ea), which is directly related to the reaction rate.

The typical palladium-catalyzed Sonogashira mechanism involves three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

Transmetalation/Deprotonation: The terminal alkyne coordinates to the palladium center.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

By mapping the potential energy surface for this process, computational analysis can provide a detailed mechanistic understanding, rationalize catalyst efficiency, and predict the feasibility of the proposed transformation. researchgate.netnih.gov

Predictive Models for Reactivity and Interaction Potentials

The reactivity and interaction potential of the compound this compound can be effectively predicted and rationalized through a variety of computational chemistry models. These theoretical frameworks provide deep insights into the molecule's electronic structure, identifying sites susceptible to chemical attack and predicting the nature of its non-covalent interactions. Key predictive models include Molecular Electrostatic Potential (MESP) surfaces, Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, its properties can be reliably inferred from computational analyses of its constituent fragments and related chemical systems, such as substituted acetophenones, diphenylacetylenes, and fluorinated aromatic compounds.

Molecular Electrostatic Potential (MESP)

The MESP is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MESP surface would highlight several key reactive areas. The most negative potential is expected to be localized on the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and lone pairs of electrons. This makes the carbonyl oxygen a primary site for protonation and interaction with Lewis acids. The π-systems of the two aromatic rings and the acetylene (B1199291) bond also exhibit negative potential, though less intense than the carbonyl oxygen, making them potential sites for interactions with electrophiles.

Conversely, regions of positive potential are anticipated around the hydrogen atoms of the aromatic rings. The most significant positive potential would likely be associated with the carbonyl carbon atom, which is rendered highly electrophilic by the adjacent electron-withdrawing oxygen atom. The fluorine atom on the phenyl ring, despite its high electronegativity, contributes to a complex potential landscape. While the fluorine atom itself creates a region of negative potential, its inductive electron-withdrawing effect influences the potential of the attached aromatic ring.

Interactive Table: Predicted Molecular Electrostatic Potential (MESP) Values

| Molecular Region | Predicted MESP Value (kcal/mol) | Implication for Reactivity |

| Carbonyl Oxygen | -45 to -55 | Strong nucleophilic site; prone to protonation and H-bonding. |

| Acetylenic Bond (π-cloud) | -15 to -25 | Site for electrophilic addition and π-stacking interactions. |

| Fluorophenyl Ring (π-face) | -10 to -20 | Potential for π-π interactions and electrophilic attack. |

| Carbonyl Carbon | +30 to +40 | Primary electrophilic site; susceptible to nucleophilic attack. |

| Aromatic Hydrogens | +10 to +20 | Weakly electrophilic sites. |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity and the outcomes of pericyclic reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

In this compound, the HOMO is expected to be distributed primarily across the π-system, particularly the diphenylacetylene (B1204595) core, which is electron-rich. This indicates that the molecule will likely act as a nucleophile in reactions involving this part of the structure. The LUMO, on the other hand, is anticipated to be localized predominantly on the acetophenone (B1666503) moiety, specifically with significant contributions from the carbonyl group and the adjacent phenyl ring. This localization makes this region the most likely site to accept electrons, confirming its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous compounds like fluorinated triazole derivatives formed from 1-ethynyl-4-fluorobenzene have shown HOMO-LUMO gaps in the range of 5.38 eV, suggesting considerable stability. scielo.br For the title compound, the extended conjugation of the diphenylacetylene system combined with the acetyl substituent would likely result in a moderately sized energy gap.

Interactive Table: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy (eV) | Primary Localization | Implication for Reactivity |

| HOMO | -6.5 to -7.0 | Diphenylacetylene π-system | Nucleophilic character; site of oxidation. |

| LUMO | -1.5 to -2.0 | Acetophenone moiety (C=O and ring) | Electrophilic character; site of reduction. |

| HOMO-LUMO Gap | 4.5 to 5.5 | N/A | Indicates moderate kinetic stability and reactivity. |

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis provides a detailed picture of the charge distribution within a molecule by partitioning the electron density into localized bonds and lone pairs. This allows for the calculation of atomic charges, which are critical for understanding electrostatic interactions and predicting reactivity at the atomic level.

For this compound, NBO analysis would quantify the electronic effects of the substituents. The oxygen atom of the carbonyl group would possess a significant negative charge, confirming its role as a nucleophilic center. The adjacent carbonyl carbon would carry a substantial positive charge, highlighting its electrophilicity. The fluorine atom would also have a considerable negative charge due to its high electronegativity. The acetylenic carbons are expected to have a slight negative charge, consistent with the nucleophilic character of the π-bond. DFT studies on substituted acetophenones confirm that electron-withdrawing groups increase the positive charge on the carbonyl carbon, enhancing its electrophilicity.

These calculated atomic charges are invaluable for building force fields used in molecular dynamics simulations, which can predict how the molecule interacts with other molecules, including solvents or biological macromolecules. The charge distribution governs the strength and geometry of non-covalent interactions such as hydrogen bonds and dipole-dipole interactions.

Interactive Table: Predicted NBO Atomic Charges

| Atom/Group | Predicted NBO Charge (a.u.) | Role in Interactions |

| Carbonyl Oxygen | -0.55 to -0.65 | Hydrogen bond acceptor; nucleophilic center. |

| Carbonyl Carbon | +0.60 to +0.70 | Electrophilic center; target for nucleophiles. |

| Fluorine Atom | -0.30 to -0.40 | Influences local dipole and electrostatic interactions. |

| Acetylenic Carbons | -0.10 to -0.20 | Contribute to the nucleophilicity of the π-system. |

| Carbon attached to Fluorine | +0.25 to +0.35 | Electron deficient due to inductive effect of F. |

Reactivity Profiles and Derivatization Chemistry of 1 2 4 Fluorophenyl Ethynyl Phenyl Ethanone

Functional Group Interconversions on the Ethanone (B97240) Moiety

The ethanone group, a simple ketone, is amenable to a wide array of standard functional group interconversions, providing a handle for significant molecular modifications.

Reduction Reactions: The carbonyl group can be readily reduced to a secondary alcohol, 1-(2-((4-fluorophenyl)ethynyl)phenyl)ethanol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the selectivity. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents are typically effective for this purpose. For substrates with other reducible functional groups, more selective reagents may be employed.

Oxidative Cleavage: While less common for simple ketones, under forcing oxidative conditions, the bond between the carbonyl carbon and the adjacent methyl group can be cleaved. However, the presence of the electron-rich aromatic ring and the reactive ethynyl (B1212043) group makes selective oxidation of the ethanone moiety challenging.

Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl to form tertiary alcohols after acidic workup. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.comleah4sci.com For instance, reaction with methylmagnesium bromide would yield 2-(2-((4-fluorophenyl)ethynyl)phenyl)propan-2-ol.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org Treatment with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would transform the ethanone into a 1-(2-((4-fluorophenyl)ethynyl)phenyl)ethene derivative. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.org

Table 1: Selected Functional Group Interconversions of the Ethanone Moiety

| Transformation | Reagents and Conditions | Product Type |

| Reduction | NaBH₄, Methanol | Secondary Alcohol |

| Nucleophilic Addition | R-MgX or R-Li, then H₃O⁺ | Tertiary Alcohol |

| Wittig Olefination | Ph₃P=CHR', Base | Alkene |

Transformations Involving the Ethynyl Group (e.g., Hydration, Cycloadditions, Oxidations)

The internal ethynyl group is a site of high electron density and serves as a versatile functional handle for a variety of addition and cycloaddition reactions.

Hydration: The hydration of the alkyne can lead to the formation of a ketone. In the case of an internal, unsymmetrical alkyne like 1-(2-((4-fluorophenyl)ethynyl)phenyl)ethanone, hydration can potentially yield two different regioisomeric ketones. The regioselectivity of this reaction is influenced by both electronic and steric factors of the flanking phenyl groups.

Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions. For instance, [3+2] cycloadditions with azides would lead to the formation of triazole derivatives. Similarly, Diels-Alder [4+2] cycloadditions are possible, although less common for simple alkynes unless activated by electron-withdrawing groups or participating in intramolecular processes. nih.gov Intramolecular [4+2] and [4+4] cycloadditions have been observed in related systems. nih.gov

Oxidation: The ethynyl triple bond can be oxidatively cleaved under strong oxidizing conditions, such as with ozone or potassium permanganate, to yield carboxylic acids. Milder oxidation can lead to the formation of α-diketones (benzils). researchgate.net The oxidation of the ethynyl group in 4-ethynylbiphenyl has been shown to yield the corresponding acetic acid derivative in vitro. nih.gov

Aromatic Substitutions on the Phenyl and Fluorophenyl Rings

Both the phenyl and the 4-fluorophenyl rings can undergo electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The acetyl group on the first phenyl ring is a deactivating, meta-directing group. Therefore, electrophilic substitution on this ring is expected to occur at the positions meta to the acetyl group. The ethynylphenyl substituent is also likely to influence the regioselectivity.

The fluorine atom on the second phenyl ring is a deactivating but ortho-, para-directing group. Since the para position is already occupied by the ethynylphenyl group, electrophilic substitution on this ring would be directed to the ortho positions relative to the fluorine atom.

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly on the fluorophenyl ring. The presence of the electron-withdrawing ethynylphenyl group can activate the ring towards nucleophilic attack, potentially leading to the displacement of the fluoride (B91410) ion by a suitable nucleophile. masterorganicchemistry.comlibretexts.orgnih.govsci-hub.ru

Regioselectivity and Stereoselectivity in New Bond Formations

The formation of new chemical bonds in reactions involving this compound is often governed by principles of regioselectivity and stereoselectivity.

In nucleophilic additions to the ethanone carbonyl group, the approach of the nucleophile is generally not stereoselective unless a chiral catalyst or auxiliary is employed.

For reactions involving the ethynyl group, such as hydration or hydrohalogenation, the regioselectivity is determined by the electronic and steric influences of the two different aryl substituents. The fluorine atom on one of the phenyl rings can influence the electron distribution within the alkyne, thereby directing the attack of the electrophile.

In cycloaddition reactions, the regioselectivity and stereoselectivity are dictated by the frontier molecular orbitals of the reacting species. For instance, in a Diels-Alder reaction, the relative orientation of the diene and dienophile will determine the stereochemistry of the resulting cycloadduct.

Synthesis of Analogs and Structurally Related Scaffolds

The versatile reactivity of this compound makes it an excellent precursor for the synthesis of a variety of more complex molecules and heterocyclic scaffolds.

Synthesis of Quinolines: 2'-Alkynylacetophenones are known precursors for the synthesis of quinoline (B57606) derivatives. mdpi.comnih.govchemrxiv.orgnih.govorganic-chemistry.org Treatment of this compound with ammonia (B1221849) or primary amines, often in the presence of a catalyst, can induce an intramolecular cyclization to afford substituted quinolines. The reaction proceeds through the initial formation of an enamine or imine, followed by nucleophilic attack of the nitrogen onto the alkyne.

Synthesis of Chromones: Intramolecular cyclization of 2'-hydroxyalkynylketones is a common strategy for the synthesis of chromones. researchgate.netijmrset.comijrpc.comorganic-chemistry.orgcore.ac.uk While the parent compound lacks the requisite ortho-hydroxyl group, a synthetic strategy could involve the introduction of a hydroxyl group onto the phenyl ring prior to a cyclization step to yield a fluorophenyl-substituted chromone (B188151) derivative.

Synthesis of Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a classic method for isoxazole (B147169) synthesis. nih.govorganic-chemistry.orgmdpi.combeilstein-journals.orgnih.gov By analogy, the reaction of this compound, which can be considered a masked 1,3-dicarbonyl system upon hydration of the alkyne, with hydroxylamine could potentially lead to the formation of isoxazole derivatives.

Table 2: Synthesis of Structurally Related Scaffolds

| Target Scaffold | General Reaction Type | Key Transformation |

| Quinolines | Condensation and Cyclization | Reaction with ammonia or amines |

| Chromones | Intramolecular Cyclization | Requires a pre-installed ortho-hydroxyl group |

| Isoxazoles | Condensation and Cyclization | Reaction with hydroxylamine |

In Vitro Biological Activity and Mechanistic Investigations of 1 2 4 Fluorophenyl Ethynyl Phenyl Ethanone and Its Derivatives

High-Throughput Screening Methodologies for In Vitro Activity

High-throughput screening (HTS) is a crucial first step in identifying biologically active compounds from large chemical libraries. For derivatives of 1-(2-((4-fluorophenyl)ethynyl)phenyl)ethanone, such as those belonging to the 1,2,3-triazole class, HTS methodologies are employed to rapidly assess their potential as therapeutic agents.

One common approach is the use of cell-based reporter gene assays. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific promoter that is regulated by a target of interest, such as a nuclear receptor. For instance, in a screen to find antagonists for the pregnane (B1235032) X receptor (PXR), over 130,000 compounds were tested. This large-scale, unbiased screen successfully identified 1,4,5-substituted 1,2,3-triazole analogs as potent and specific hPXR antagonists.

Another powerful HTS technique is the Scintillation Proximity Assay (SPA). springernature.comnih.govrevvity.comyoutube.com This homogeneous, bead-based radioisotopic technology allows for the rapid measurement of ligand-receptor binding without the need for separating bound and free ligands, making it highly efficient for screening. springernature.comnih.govrevvity.comyoutube.com SPA can be adapted to various targets, including nuclear receptors like the androgen receptor (AR), by immobilizing the receptor on scintillant-containing microbeads. revvity.comyoutube.com When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, generating a light signal. revvity.comyoutube.com This method facilitates the evaluation of thousands of compounds for their ability to compete with the radioligand and inhibit this signal.

In Vitro Enzyme Inhibition/Activation Studies

Derivatives of the core ethanone (B97240) structure have been widely investigated for their ability to modulate the activity of various enzymes. These studies are fundamental in identifying the specific molecular targets of a compound and understanding its therapeutic potential.

For example, novel 1,2,4-oxadiazole (B8745197) thioether derivatives have been synthesized and tested for their inhibitory potential against several enzymes. The results demonstrated that certain derivatives are potent inhibitors of xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Similarly, other studies have focused on thiazole (B1198619) derivatives, identifying them as significant inhibitors of Protein Arginine Methyltransferase 1 (PRMT1).

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

Table 1: In Vitro Enzyme Inhibition by Selected Ethanone Derivatives

| Derivative Class | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 1,2,4-Oxadiazole Thioether | Xanthine Oxidase (XO) | 0.41 ± 0.067 |

| 1,2,4-Oxadiazole Thioether | Acetylcholinesterase (AChE) | 0.95 ± 0.42 |

| 1,2,4-Oxadiazole Thioether | Butyrylcholinesterase (BChE) | 1.49 ± 0.45 |

| Thiazole Derivative (ZJG51) | PRMT1 | - |

To understand how a compound inhibits an enzyme, detailed kinetic studies are performed. Steady-state kinetic analysis helps to elucidate the mechanism of inhibition, for instance, whether the compound competes with the substrate or binds to a different site on the enzyme.

A common model for enzymes with two substrates is the Bi-Bi kinetic mechanism. Studies on the Protein Kinase N (PKN) family of kinases have revealed that they follow a sequential ordered Bi-Bi kinetic mechanism. In this model, the binding of the first substrate (ATP) is a prerequisite for the binding of the second substrate (the peptide). This mechanism can be confirmed through additional kinetic studies, such as product inhibition and analyzing the affinity of small molecule inhibitors. By determining how an inhibitor affects the enzyme's kinetic parameters (like Km and kcat), researchers can classify it as competitive, non-competitive, or uncompetitive, providing a deeper understanding of its interaction with the target protein.

In addition to direct inhibition at the active site, compounds can modulate enzyme or receptor activity by binding to an allosteric site—a location on the protein distinct from the primary (orthosteric) binding site. nih.govnih.govresearchgate.netresearchgate.net This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand. acs.org

A notable example is the derivative (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone, also known as ML337. scispace.comnih.govnih.govunthsc.eduacs.org This compound has been identified as a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). scispace.comnih.govnih.govunthsc.eduacs.org It exhibits sub-micromolar potency with an IC50 value of 593 nM for mGlu3, while showing significantly lower activity against the related mGlu2 receptor (IC50 >30 µM), demonstrating high selectivity. scispace.comnih.govacs.org Such allosteric modulators offer a sophisticated way to fine-tune physiological responses and can provide greater subtype selectivity compared to orthosteric ligands. nih.govacs.org

Receptor Binding Assays (In Vitro)

Receptor binding assays are essential for quantifying the affinity of a compound for its specific receptor target. These assays are often used to validate hits from HTS campaigns. Common formats include filtration assays and homogeneous assays like the Scintillation Proximity Assay (SPA). springernature.comnih.govrevvity.comyoutube.comtaylorfrancis.com

In a typical SPA setup for receptor binding, receptor-containing cell membranes are immobilized on SPA beads. revvity.com A radiolabeled ligand with known affinity for the receptor is then added. revvity.com When the radioligand binds to the immobilized receptor, it emits a signal that can be measured. revvity.comyoutube.com Test compounds are then added to compete with the radioligand. A reduction in the signal indicates that the test compound is binding to the receptor and displacing the radioligand.

These competition assays are used to determine the binding inhibitory IC50 value of the compound. For example, a 1,4,5-substituted 1,2,3-triazole analog identified as a PXR antagonist was further characterized in a TR-FRET binding assay, which confirmed its ability to inhibit ligand binding with an IC50 value of 563 ± 40 nM.

Cellular Assays for Molecular and Cellular Effects (e.g., Apoptosis Induction, Cell Cycle Modulation, Protein Expression) (In Vitro, Non-Clinical)

To understand the biological effects of these compounds beyond target binding, a variety of in vitro cellular assays are conducted, often using cancer cell lines. These assays measure the compound's impact on fundamental cellular processes.

A derivative, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has been shown to exhibit significant cytotoxic effects on the HT-29 human colon adenocarcinoma cell line. nih.govdntb.gov.uanih.govresearchgate.net Further investigation revealed that its mechanism involves the induction of apoptosis and modulation of the cell cycle. nih.govdntb.gov.uanih.govresearchgate.net

Apoptosis Induction: The process of programmed cell death, or apoptosis, is commonly assessed using flow cytometry. plos.orgbiocompare.comthermofisher.combio-rad-antibodies.commiltenyibiotec.com A widely used method is dual staining with Annexin V-FITC and Propidium (B1200493) Iodide (PI). thermofisher.comvazymeglobal.commedchemexpress.comrutgers.edunovusbio.com Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. thermofisher.comvazymeglobal.commedchemexpress.comrutgers.edu This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells. thermofisher.comvazymeglobal.commedchemexpress.comrutgers.edu Treatment of HT-29 cells with DMHE led to a dose-dependent increase in the percentage of apoptotic cells. nih.govdntb.gov.ua

Table 2: Effect of DMHE on Apoptosis in HT-29 Cells after 24h Treatment

| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Dead Cells (%) | Necrotic Cells (%) |

|---|---|---|---|---|

| Untreated Control | 92.28 | 2.66 | 3.21 | 1.85 |

| 25 µg/mL DMHE | 78.39 | 2.00 | 16.10 | 2.85 |

| 50 µg/mL DMHE | 74.16 | 0.48 | 20.96 | 2.88 |

Cell Cycle Modulation: The effect of compounds on cell cycle progression is analyzed by staining DNA with propidium iodide (PI) and measuring the fluorescence intensity of individual cells via flow cytometry. cornell.eduunipd.itabcam.comucl.ac.uknih.gov The amount of DNA in a cell correlates with its phase in the cell cycle (G0/G1, S, or G2/M). cornell.eduunipd.itabcam.comucl.ac.uk Studies with DMHE showed that it causes a significant, time-dependent arrest of HT-29 cells in the G0/G1 phase. nih.govdntb.gov.ua Similarly, certain 1,2,3-triazole-chalcone hybrids have been found to arrest leukemia cells at the G2/M phase. nih.govresearchgate.net

Table 3: Cell Cycle Distribution of HT-29 Cells Treated with 25 µg/mL DMHE

| Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| 24 h | 63.92 | 3.54 | 8.13 |

| 48 h | 68.36 | 7.24 | 24.40 |

Protein Expression: Western blotting is a key technique used to detect changes in the expression levels of specific proteins that regulate apoptosis and the cell cycle. medium.comchampionsoncology.comproteinsimple.jpresearchgate.netbio-techne.com In studies with DMHE, western blot analysis indicated that the observed cell death was associated with the up-regulation of pro-apoptotic proteins such as Bax and PUMA. nih.govdntb.gov.ua Concurrently, an increase in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL was also noted. nih.govdntb.gov.ua Similarly, mechanistic studies of 1,2,3-triazole-chalcone hybrids revealed that their pro-apoptotic effect is linked to an increased Bax/Bcl-2 ratio and the activation of caspases 3, 7, and 9. nih.govresearchgate.netnih.gov

Molecular Mechanism of Action Studies (e.g., Target Protein Identification, Signaling Pathway Elucidation)

The ultimate goal of in vitro studies is to build a comprehensive model of a compound's molecular mechanism of action. explorationpub.comresearchgate.netnih.govmdpi.comnih.gov This involves integrating the results from target identification, binding studies, enzyme kinetics, and cellular assays to map the signaling pathways affected by the compound.

Target Protein Identification: As detailed above, HTS and enzyme inhibition assays directly identify the primary molecular targets of these compounds, which can range from enzymes like PRMT1 and XO to G protein-coupled receptors like mGlu3.

Signaling Pathway Elucidation: The data from cellular assays provide critical clues about the downstream signaling pathways. For example, the induction of apoptosis characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3 strongly suggests the involvement of the intrinsic, or mitochondrial, apoptotic pathway. nih.govresearchgate.net This pathway is triggered by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.

Furthermore, some studies have directly implicated specific signaling cascades. Research on certain anticancer compounds has shown that they can inhibit cell proliferation and induce apoptosis by attenuating the Akt-E2F1 signaling pathway. This is demonstrated by a decrease in Akt phosphorylation and E2F1 expression following treatment. Molecular docking studies can further support these findings by predicting how the compound might bind to key proteins in the pathway, such as Akt1. The convergence of these different lines of evidence allows researchers to construct a detailed picture of how this compound and its derivatives exert their biological effects at the molecular level. explorationpub.comresearchgate.net

Table of Compounds Mentioned

| Compound Name | Abbreviation/Code |

|---|---|

| This compound | - |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | DMHE |

| (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone | ML337 |

| 1,4,5-substituted 1,2,3-triazole analogs | - |

| 1,2,4-Oxadiazole Thioether derivatives | - |

| Thiazole derivatives | ZJG51, ZJG58 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

A systematic exploration of the structure-activity relationships for derivatives of this compound would be a critical step in optimizing its potential biological activities. SAR studies involve synthesizing and testing a series of related compounds to identify which chemical groups are essential for activity and which are detrimental. For instance, in other series of compounds, such as 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridines, SAR studies have revealed that specific substitutions on the aromatic rings can dramatically improve potency and selectivity for biological targets. nih.gov

QSAR studies would take this analysis a step further by developing mathematical models that quantitatively correlate the structural properties of these molecules with their biological effects. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. For a series of this compound derivatives, a QSAR model might explore the effects of varying substituents on both the phenyl and fluorophenyl rings, as well as modifications to the ethanone and ethynyl (B1212043) moieties.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound ID | R1 (on phenyl ring) | R2 (on fluorophenyl ring) | Log(1/IC50) | Electronic Parameter (σ) | Steric Parameter (Es) |

| 1 | H | F | Data not available | Data not available | Data not available |

| 1a | CH3 | F | Data not available | Data not available | Data not available |

| 1b | Cl | F | Data not available | Data not available | Data not available |

| 1c | OCH3 | F | Data not available | Data not available | Data not available |

| 1d | H | Cl | Data not available | Data not available | Data not available |

| 1e | H | Br | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for such a series of compounds were found in the search results.

Ligand-Based and Structure-Based Design Considerations

In the absence of a known 3D structure of a biological target, ligand-based drug design would be a valuable approach. nih.gov This methodology relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural and electronic features of known active compounds, a pharmacophore model can be developed to guide the design of new molecules with improved activity.

Conversely, if the three-dimensional structure of the biological target for this compound were known, structure-based drug design would be a powerful tool. nih.govnih.gov This approach involves using computational docking to predict how a molecule binds to the active site of a protein. nih.gov This information can then be used to design modifications to the molecule that enhance its binding affinity and selectivity. For example, the fluorophenyl group of the compound could be oriented to form favorable interactions with a specific pocket in the active site of a target protein.

Pharmacophore Modeling and Virtual Screening (In Silico)

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov For a series of active derivatives of this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), aromatic rings, and a hydrophobic region corresponding to the ethynyl linker.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that match the model and are therefore likely to be active. nih.govplos.orgnih.gov This in silico approach can significantly accelerate the discovery of novel lead compounds.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Binding |

| Aromatic Ring 1 | Phenyl ring attached to the ethanone | π-π stacking interactions |

| Aromatic Ring 2 | 4-Fluorophenyl ring | Halogen bonding, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the ethanone | Formation of hydrogen bonds with the target |

| Hydrophobic Linker | Ethynyl group | Occupying a hydrophobic pocket in the target |

This table represents a hypothetical pharmacophore model as no specific studies were found.

Advanced Applications and Role As a Chemical Probe for 1 2 4 Fluorophenyl Ethynyl Phenyl Ethanone

Utility in Organic Synthesis as a Key Intermediate for Complex Molecules

There is currently no available scientific literature that describes the use of 1-(2-((4-Fluorophenyl)ethynyl)phenyl)ethanone as a key intermediate in the synthesis of more complex molecules. While its structure, featuring a ketone and a substituted alkyne, suggests it could serve as a versatile building block in organic chemistry, no specific synthetic pathways or target molecules utilizing this compound as a precursor have been reported in the searched scientific databases.

Applications in Materials Science (e.g., as a monomer for polymers, optoelectronic properties)

Information regarding the application of this compound in materials science is not present in the available search results. There are no studies indicating its use as a monomer for polymerization or any investigation into its potential optoelectronic properties. The presence of the fluorophenyl and ethynyl (B1212043) groups could theoretically impart interesting electronic and photophysical characteristics to materials, but this potential appears to be unexplored in the current body of scientific literature.

Development as a Fluorescent Probe or Imaging Agent (In Vitro)

No research has been found detailing the development or use of this compound as a fluorescent probe or an in vitro imaging agent. The structural motifs within the molecule, such as the conjugated π-system, are often associated with fluorescence; however, there are no reports on the characterization of its photophysical properties or its application in bio-imaging.

Role in Ligand Design for Metallo-organic Chemistry

The potential role of this compound in ligand design for metallo-organic chemistry is also not documented. The ketone and alkyne functionalities could theoretically act as coordination sites for metal ions, making it a candidate for ligand development. Despite this, no studies have been published that describe the synthesis of metal complexes using this compound as a ligand or investigate its coordination chemistry.

Conclusions and Future Research Directions for 1 2 4 Fluorophenyl Ethynyl Phenyl Ethanone

Summary of Key Findings and Contributions to Chemical Knowledge

Currently, dedicated research focusing exclusively on 1-(2-((4-Fluorophenyl)ethynyl)phenyl)ethanone is not widely documented in publicly accessible scientific literature. However, its chemical structure represents a valuable addition to the library of diarylalkynes. The primary contribution of this compound, at present, is as a conceptual building block. Its synthesis would serve as a practical example of well-established cross-coupling reactions, and its characterization would add to the repository of spectroscopic and physicochemical data for fluorinated diarylalkynes. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Unexplored Synthetic Routes and Methodological Innovations

The most probable synthetic route to this compound is the Sonogashira coupling reaction. wikipedia.org This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a robust and widely used method for the formation of carbon-carbon bonds. wikipedia.org

Table 1: Potential Sonogashira Coupling Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base |

| 1-(2-iodophenyl)ethanone | 1-ethynyl-4-fluorobenzene (B14334) | Palladium complex (e.g., Pd(PPh₃)₄) | Copper(I) iodide (CuI) | Amine (e.g., triethylamine) |

| 2-ethynylacetophenone | 1-fluoro-4-iodobenzene | Palladium complex (e.g., PdCl₂(PPh₃)₂) | Copper(I) iodide (CuI) | Amine (e.g., triethylamine) |

Future research could explore more innovative and sustainable synthetic methodologies. One such avenue is the development of copper-free Sonogashira reactions, which would mitigate the environmental and potential toxicological concerns associated with copper catalysts. Furthermore, one-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, could offer a more efficient and atom-economical approach to synthesizing this and related compounds. organic-chemistry.orgacs.orgnih.gov Investigating the use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to faster reaction times and reduced energy consumption.

Advanced In Vitro Biological Screening and Mechanistic Studies

The structural motifs present in this compound suggest several possibilities for biological activity, making it a compelling candidate for advanced in vitro screening. The diarylalkyne core is found in a variety of biologically active molecules, and the introduction of a fluorine atom can significantly modulate this activity. nih.gov

Future research should prioritize screening this compound against a panel of cancer cell lines. Many diaryl compounds exhibit cytotoxic effects, and the fluorine substituent could enhance this activity. Mechanistic studies could then be employed to determine the mode of action, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Furthermore, the structural similarity to certain enzyme inhibitors warrants investigation into its potential as an inhibitor of kinases, cyclooxygenases (COX), or other enzymes implicated in disease. For instance, some chalcone (B49325) derivatives, which share structural similarities, have shown 5-lipoxygenase inhibitory activity. nih.gov

Table 2: Potential In Vitro Biological Screening Targets

| Target Class | Specific Examples | Rationale |

| Cancer Cell Lines | Breast, Lung, Colon, Leukemia | Diarylalkynes have shown cytotoxic potential. |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Many kinase inhibitors possess aromatic and heterocyclic scaffolds. |

| Cyclooxygenases | COX-1, COX-2 | The anti-inflammatory potential of related structures. |

| Other Enzymes | Lipoxygenases, Phosphatases | Broad screening to identify novel inhibitory activities. |

Opportunities in Interdisciplinary Research (e.g., Chemical Biology, Materials Science)

The unique combination of a rigid alkyne linker and potentially bioactive terminal groups opens up exciting opportunities for interdisciplinary research.

In the realm of chemical biology , this compound could serve as a scaffold for the development of chemical probes. The alkyne functionality is particularly amenable to "click" chemistry reactions, allowing for the facile attachment of fluorescent dyes, affinity tags, or other reporter molecules. researchgate.net This would enable the study of its interactions with biological targets in a cellular context.

In materials science , diarylalkynes are of interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid structure and potential for π-conjugation in this compound make it a candidate for incorporation into novel polymers or as a component in supramolecular assemblies with interesting photophysical properties. The fluorine atom could also influence the material's electronic properties and stability.

Prospects for the Development of New Chemical Tools and Applications

Building upon its potential in chemical biology and materials science, this compound could be a precursor to a variety of specialized chemical tools.

Photoaffinity Probes: The ketone functionality could be converted into a photoreactive group, such as a benzophenone, to create photoaffinity probes for identifying protein targets.

Fluorescent Sensors: Modification of the aromatic rings with donor-acceptor groups could lead to the development of fluorescent sensors for detecting specific ions or small molecules.

Building Blocks for Complex Molecules: This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry. The alkyne moiety can participate in various cycloaddition reactions to construct diverse molecular frameworks.

Q & A

Basic: What are the standard synthetic routes for 1-(2-((4-Fluorophenyl)ethynyl)phenyl)ethanone?

The synthesis typically involves Sonogashira coupling to introduce the ethynyl group between the 4-fluorophenyl and phenyl rings, followed by Friedel-Crafts acylation to install the ketone moiety. For example:

- Step 1 : Ethynylation of 2-bromoiodobenzene with 4-fluorophenylacetylene using a Pd/Cu catalyst .

- Step 2 : Friedel-Crafts acylation with acetyl chloride and AlCl₃ to yield the acetophenone derivative .

Key considerations : Regioselectivity in Friedel-Crafts reactions requires careful control of Lewis acid catalysts and reaction conditions to avoid polysubstitution.

Basic: How is the compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

- Monoclinic crystal system (space group P21/c) with unit cell parameters a = 13.7046 Å, b = 5.3216 Å, c = 20.4401 Å, and β = 119.612° .

- SHELX software (e.g., SHELXL for refinement) ensures high-precision crystallographic data analysis .

Supporting techniques : NMR (¹H/¹³C) for functional group validation, and mass spectrometry (EI-MS) for molecular ion confirmation (e.g., m/z 138.1390 for the core fluorophenyl-ethanone fragment) .

Basic: What thermodynamic properties are critical for experimental design?

- Boiling point : 469.2 K (196.0°C) under standard conditions .

- Molecular weight : 252.27 g/mol (calculated from C₁₆H₁₁FO).

- Phase stability : The compound is a solid at room temperature, with melting point data inferred from analogs (e.g., 1-(4-fluorophenyl)ethanone melts at ~20–25°C) .

Experimental note : Differential scanning calorimetry (DSC) is recommended for precise phase-change analysis.

Advanced: How to resolve contradictions in spectroscopic data across studies?

Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or crystallographic packing. Methodological approaches :

- Cross-validate data with high-resolution techniques (e.g., HR-MS for molecular formula confirmation) .

- Use computational tools (DFT calculations) to predict and compare spectroscopic profiles with experimental results .

- Refer to standardized databases like NIST Chemistry WebBook for benchmark values .

Advanced: What challenges arise in optimizing Sonogashira coupling for this compound?

- Catalyst selection : Pd(PPh₃)₄/CuI systems may suffer from side reactions (e.g., Glaser coupling). Switching to PdCl₂(PPh₃)₂ with AsPh₃ as a ligand improves yield .

- Solvent effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Purification : Column chromatography with silica gel (hexane:EtOAc) effectively isolates the ethynylated intermediate .

Advanced: How does the fluorophenyl-ethynyl motif influence electronic properties?

- Conjugation : The ethynyl group enhances π-conjugation, lowering the HOMO-LUMO gap (evidenced by UV-Vis redshift in analogs) .

- Electron-withdrawing effect : The 4-fluoro group polarizes the phenyl ring, increasing electrophilicity at the ketone position.

Applications : This electronic profile makes the compound a candidate for photoactive materials or catalysts in cross-coupling reactions .

Advanced: What role does crystallography play in validating synthetic products?

- Twinning and disorder : High-resolution data (e.g., R = 0.037, wR = 0.105) from single-crystal X-ray diffraction resolve ambiguities in molecular geometry .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .

Advanced: How is this compound applied in medicinal chemistry research?

While direct studies are limited, analogs like 1-(4-azepan-1-yl-3-fluorophenyl)ethanone are explored as enzyme inhibitors (e.g., USP14) .

Methodological insight : Fluorine atoms enhance bioavailability and metabolic stability, making the compound a scaffold for drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |